5-Ethoxypyrazine-2,3-dicarbonitrile
Overview
Description
5-Ethoxypyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N4O. It is a derivative of pyrazine, characterized by the presence of an ethoxy group at the 5-position and two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxypyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction typically yields the desired product in good to moderate yields.
Industrial Production Methods
the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, has been explored for the synthesis of related pyrazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce pyrazine-2,3-diamine derivatives .
Scientific Research Applications
5-Ethoxypyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Its derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a kinase inhibitor and its role in drug discovery.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-ethoxypyrazine-2,3-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives can act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to participate in charge-transfer interactions, which are crucial for its photoredox catalytic activity .
Comparison with Similar Compounds
Similar Compounds
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: These compounds share a similar pyrazine core but differ in the substituents at the 5 and 6 positions.
Dicyanopyrazine (pyrazine-2,3-dicarbonitrile): This compound lacks the ethoxy group but has similar cyano groups at the 2 and 3 positions.
Uniqueness
5-Ethoxypyrazine-2,3-dicarbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for developing new materials and exploring novel chemical transformations .
Properties
IUPAC Name |
5-ethoxypyrazine-2,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-13-8-5-11-6(3-9)7(4-10)12-8/h5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNTGULOKGBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C(=N1)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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